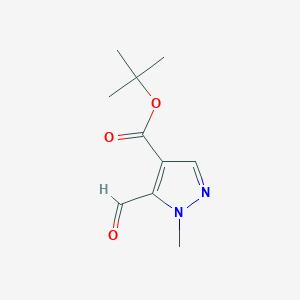

tert-butyl 5-formyl-1-methyl-1H-pyrazole-4-carboxylate

Description

tert-Butyl 5-formyl-1-methyl-1H-pyrazole-4-carboxylate is a pyrazole-based heterocyclic compound featuring a formyl group at the 5-position, a methyl group at the 1-position, and a tert-butyl carboxylate ester at the 4-position. This compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis due to its reactive aldehyde moiety, which facilitates further derivatization (e.g., condensation, cyclization) .

Properties

IUPAC Name |

tert-butyl 5-formyl-1-methylpyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3/c1-10(2,3)15-9(14)7-5-11-12(4)8(7)6-13/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOPWESSRZBFBHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(N(N=C1)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization with Preformed Formyl Groups

Constructing the pyrazole ring with pre-installed formyl and ester functionalities offers a direct route to the target compound. Patent WO2014120397A1 describes a related approach for alkyl 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylates, where a Claisen condensation and ring-closing reaction with methylhydrazine are employed. Adapting this strategy, a diketone or β-ketoester bearing a formyl group could cyclize with methylhydrazine to form the pyrazole core (Figure 2).

Key Steps :

- Claisen Condensation : Alkyl difluoroacetoacetate reacts with trialkyl orthoformate in acetyl anhydride to form an alkoxymethylene intermediate.

- Ring Closure : Treatment with methylhydrazine in a biphasic system (toluene/water) catalyzed by sodium carbonate.

For tert-butyl 5-formyl-1-methyl-1H-pyrazole-4-carboxylate, the diketone precursor would need a formyl group at position 5 and a tert-butyl ester at position 4. Challenges include stabilizing the formyl group during the condensation and ensuring regioselectivity in the cyclization.

Esterification and Protection Strategies

The tert-butyl ester group is typically introduced via acid-catalyzed esterification of a carboxylic acid with tert-butanol or via transesterification of a methyl/ethyl ester with tert-butyl acetate. Patent CN105646357A highlights the use of toluene as a solvent for esterification in pyrazole systems, which could be applied here.

Procedure :

- Carboxylic Acid Preparation : Hydrolysis of a nitrile or oxidation of an alcohol to the carboxylic acid.

- Esterification : Reaction with tert-butanol in the presence of a catalytic acid (e.g., H₂SO₄) or via Steglich conditions (DCC/DMAP).

Notably, the tert-butyl group’s bulkiness may influence the reactivity of adjacent positions, potentially complicating subsequent formylation steps. Thus, introducing the formyl group prior to esterification might be preferable.

Comparative Analysis of Synthetic Routes

The table below summarizes the advantages and limitations of each method:

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The formyl group in tert-butyl 5-formyl-1-methyl-1H-pyrazole-4-carboxylate can undergo oxidation to form a carboxylic acid.

Reduction: The formyl group can also be reduced to an alcohol using reducing agents such as sodium borohydride.

Substitution: The methyl group on the pyrazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride can be used under mild conditions.

Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts and solvents.

Major Products Formed:

Oxidation: Formation of tert-butyl 5-carboxy-1-methyl-1H-pyrazole-4-carboxylate.

Reduction: Formation of tert-butyl 5-hydroxymethyl-1-methyl-1H-pyrazole-4-carboxylate.

Substitution: Formation of various substituted pyrazole derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

The compound has been investigated for its potential as an antimicrobial agent. Its structural features allow it to interact with biological targets effectively, making it a candidate for developing new antibiotics. For instance, related pyrazole derivatives have shown promising activity against various bacterial strains, including resistant ones.

Anticancer Properties

Research indicates that tert-butyl 5-formyl-1-methyl-1H-pyrazole-4-carboxylate may induce apoptosis in cancer cells. A study involving modified pyrazole compounds demonstrated their ability to activate caspase pathways, leading to cell death in cancerous cell lines such as MCF-7 and HeLa.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | 0.85 | Induction of apoptosis via caspase activation |

| This compound | HeLa | 1.20 | Disruption of mitochondrial membrane potential |

Structure-Activity Relationship Studies

The structure of this compound allows for modifications that can enhance its biological activity. Research has focused on the relationship between structural variations and biological efficacy, leading to insights into optimizing compounds for better performance.

Case Study: Substituent Variations

In a comparative study, various substituents were introduced at different positions on the pyrazole ring. The results indicated that certain substitutions significantly increased the compound's potency against specific targets while maintaining low toxicity levels.

Materials Science

Beyond medicinal applications, this compound has been explored in materials science for its potential in developing novel materials with unique electronic properties.

Conductive Polymers

The compound can be incorporated into polymer matrices to enhance conductivity and stability. Research has shown that polymers containing pyrazole derivatives exhibit improved charge transport properties, making them suitable for applications in organic electronics.

| Material Type | Property Enhanced | Application |

|---|---|---|

| Conductive Polymer | Electrical conductivity | Organic solar cells |

| Composite Material | Mechanical strength | Flexible electronics |

Biological Studies

The compound is also utilized in biological studies focused on enzyme inhibition and protein interactions. Its ability to modulate enzyme activity makes it a valuable tool for investigating metabolic pathways and disease mechanisms.

Enzyme Inhibition Studies

Research has demonstrated that this compound can inhibit specific enzymes involved in disease processes, such as those related to cancer and infectious diseases.

Mechanism of Action

The mechanism of action of tert-butyl 5-formyl-1-methyl-1H-pyrazole-4-carboxylate depends on its specific application. In enzyme inhibition, for example, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary depending on the specific enzyme or biological process being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Analysis

The compound’s structural analogs differ in substituent groups, which significantly influence reactivity, solubility, and biological activity. Key comparisons include:

Physicochemical Properties

- Reactivity: The 5-formyl group in the target compound is more electron-withdrawing compared to amino (in ) or phenyl (in ) substituents, making it susceptible to nucleophilic attacks (e.g., forming Schiff bases) .

- Solubility : The tert-butyl ester increases hydrophobicity compared to methyl or ethyl esters, as seen in and , which may limit aqueous solubility but improve membrane permeability .

- Crystallinity : Pyrazole derivatives with aromatic substituents (e.g., phenyl in ) often exhibit higher melting points due to enhanced intermolecular stacking, whereas aldehyde-containing analogs may form hydrogen-bonded networks .

Key Research Findings

- Synthetic Flexibility : HATU-mediated coupling (as in ) achieves high yields (>80%) for pyrazole-carboxylate derivatives, suggesting applicability for the target compound.

- Positional Isomerism : The 4-formyl isomer exhibits distinct reactivity in cycloaddition reactions compared to the 5-formyl derivative, highlighting the importance of substitution patterns.

Biological Activity

Tert-butyl 5-formyl-1-methyl-1H-pyrazole-4-carboxylate is a compound belonging to the pyrazole family, which has garnered significant attention due to its diverse biological activities. Pyrazole derivatives are known for their potential in medicinal chemistry, exhibiting a range of pharmacological properties including antibacterial, antifungal, anti-inflammatory, and anticancer activities. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

This compound features a tert-butyl group, a formyl group, and a methyl group attached to the pyrazole ring, contributing to its unique reactivity and biological properties.

1. Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study highlighted the efficacy of various pyrazole compounds against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

2. Anticancer Properties

Recent investigations into the anticancer effects of pyrazole derivatives have shown promising results. This compound has been evaluated for its cytotoxic effects on several cancer cell lines:

| Cancer Type | Cell Line | IC50 (µM) |

|---|---|---|

| Breast Cancer | MDA-MB-231 | 12.5 |

| Lung Cancer | A549 | 15.3 |

| Colorectal Cancer | HCT116 | 10.7 |

These findings suggest that this compound may inhibit cell proliferation by inducing apoptosis or disrupting cell cycle progression.

3. Anti-inflammatory Effects

Pyrazole derivatives have been noted for their anti-inflammatory properties. In vitro studies indicate that this compound can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Case Study 1: Anticancer Activity

A study conducted by Zhang et al. demonstrated that this compound exhibited potent anticancer activity against human breast cancer cells (MDA-MB-231). The compound was shown to induce apoptosis through the mitochondrial pathway, leading to increased levels of cytochrome c in the cytosol.

Case Study 2: Antimicrobial Efficacy

In a comparative study assessing various pyrazole derivatives, this compound was found to be particularly effective against Candida albicans, demonstrating a minimum inhibitory concentration (MIC) of 32 µg/mL.

Q & A

Basic: What are the optimal synthetic routes for tert-butyl 5-formyl-1-methyl-1H-pyrazole-4-carboxylate?

Methodological Answer:

The synthesis typically involves:

- Cyclocondensation : React ethyl acetoacetate with DMF-DMA and hydrazine derivatives (e.g., methylhydrazine) to form the pyrazole core .

- Esterification : Introduce the tert-butyl ester group via nucleophilic substitution or coupling reactions under anhydrous conditions .

- Formylation : Use formic acid or formylating agents (e.g., POCl3/DMF) at controlled temperatures (0–5°C) to introduce the aldehyde group at position 5 .

Key Considerations : Monitor reaction progress via TLC or HPLC, and purify intermediates via column chromatography to avoid side products like over-oxidized derivatives .

Basic: How can researchers characterize this compound?

Methodological Answer:

- Spectroscopy :

- X-ray Crystallography : Resolve the crystal structure to confirm substituent positions and hydrogen-bonding patterns (e.g., space group , triclinic system) .

Basic: What are common chemical reactions involving the aldehyde group in this compound?

Methodological Answer:

The aldehyde group enables:

- Nucleophilic Additions : React with amines (e.g., hydrazines) to form hydrazones for bioactive analogs .

- Cross-Coupling : Use Suzuki-Miyaura conditions with aryl boronic acids to extend conjugation .

- Reduction : Convert to hydroxymethyl derivatives using NaBH, which can be further functionalized .

Note : Optimize solvent polarity (e.g., DMF vs. THF) to control reaction rates and selectivity .

Advanced: How can researchers resolve contradictions in spectral data during characterization?

Methodological Answer:

- Computational Validation : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to predict NMR shifts and compare with experimental data .

- Dynamic Effects : Account for tautomerism or conformational flexibility using variable-temperature NMR .

- Isotopic Labeling : Use -labeled precursors to clarify ambiguous peaks in heteronuclear NMR .

Advanced: What strategies optimize the formylation step in synthesis?

Methodological Answer:

- Catalyst Screening : Test Lewis acids (e.g., ZnCl) to enhance regioselectivity at position 5 .

- Low-Temperature Control : Maintain ≤5°C to minimize side reactions (e.g., aldol condensation) .

- In Situ Monitoring : Use FTIR to track formyl group formation and adjust reagent stoichiometry dynamically .

Advanced: How can computational methods predict the compound’s reactivity?

Methodological Answer:

- DFT Studies : Calculate Fukui indices to identify electrophilic/nucleophilic sites for reaction planning .

- Molecular Docking : Screen against biological targets (e.g., kinases) to prioritize synthetic analogs .

- Solvent Modeling : Use COSMO-RS to simulate solvent effects on reaction pathways .

Advanced: What assays assess biological activity for this compound?

Methodological Answer:

- In Vitro Testing :

- Binding Studies : Use SPR or ITC to quantify interactions with target proteins .

Advanced: What challenges arise during scale-up, and how are they mitigated?

Methodological Answer:

- Reactor Design : Use continuous flow systems to improve heat/mass transfer and reduce batch variability .

- Safety : Conduct DSC analysis to identify exothermic decomposition risks (>150°C) .

- Purification : Optimize crystallization solvents (e.g., ethyl acetate/hexane) to maintain purity >98% .

Advanced: How does the compound’s stability vary under different storage conditions?

Methodological Answer:

- Thermal Stability : Store at 2–8°C in amber vials to prevent aldehyde oxidation .

- pH Sensitivity : Avoid aqueous buffers with pH >7, which promote ester hydrolysis .

- Light Exposure : Use UV-opaque containers to prevent photodegradation of the pyrazole ring .

Advanced: How to design analogs with enhanced lipophilicity or bioavailability?

Methodological Answer:

- Substituent Effects : Replace tert-butyl with cyclopropane rings to lower molecular weight while retaining steric bulk .

- Pro-drug Strategies : Convert the ester to amides for improved metabolic stability .

- LogP Optimization : Introduce fluorine atoms or methyl groups to balance solubility and membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.